4-Methylpiperazine-1-sulfonic acid
Description
4-Methylpiperazine-1-sulfonic acid is a piperazine derivative featuring a methyl group and a sulfonic acid moiety on the piperazine ring. Its sulfonic acid group enhances acidity compared to sulfonyl derivatives, influencing reactivity and biological interactions .
Properties
IUPAC Name |
4-methylpiperazine-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPIVVPQPRWBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564185 | |
| Record name | 4-Methylpiperazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116833-23-9 | |
| Record name | 4-Methylpiperazine-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 4-methylpiperazine-1-sulfonic acid and related piperazine sulfonyl/sulfonic derivatives:
Physicochemical Properties
- Solubility : The sulfonic acid group in this compound enhances water solubility compared to sulfonyl derivatives (e.g., 4-methylphenylsulfonylpiperazine), which are more lipophilic .
- Crystallinity: Crystallographic data for 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine reveals a monoclinic system (P21/c) with C–H···O/F interactions, influencing stability . In contrast, sulfonic acid derivatives may form hydrates due to hydrogen bonding .
- Acidity : The sulfonic acid group (pKa ~1-2) is significantly more acidic than sulfonyl analogs (pKa ~8-10), affecting ionization and reactivity .
SAR (Structure-Activity Relationship) Insights
- Electron-Withdrawing Groups : Fluorine or nitro groups (e.g., 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine) increase electrophilicity, enhancing binding to biological targets .
- Steric Effects : Bulky substituents (e.g., mesitylsulfonyl in 1-(2-methoxyphenyl)-4-mesitylsulfonylpiperazine) reduce enzymatic degradation but may limit target accessibility .
- Hydrogen Bonding : The sulfonic acid group in this compound facilitates strong interactions with proteins, useful in enzyme inhibition .
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